molecular formula C9H7F3N2O B11817573 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B11817573
M. Wt: 216.16 g/mol
InChI Key: ZFSAILNPAQQSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a high-value pyrazole derivative designed for advanced scientific research and development. This compound integrates two key structural motifs: a furan ring and a trifluoromethyl group attached to a 1-methyl-1H-pyrazole core. Such a configuration is of significant interest in medicinal chemistry, particularly in the design of novel anticancer agents . The trifluoromethyl (CF3) group is widely recognized for its ability to enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity to biological targets due to its strong electron-withdrawing and lipophilic characteristics . The furan heterocycle further contributes to the molecule's versatility as a building block for more complex architectures. Pyrazole derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities, including antipyretic, analgesic, antiviral, antioxidant, anti-inflammatory, and antimicrobial properties . As a key intermediate, this compound is well-suited for use in the synthesis of agrochemicals, pharmaceuticals, and functional materials . Its carboxylic acid functional group (when present at the 5-position) allows for further derivatization into amides, esters, and other heterocyclic hybrids, expanding its utility in drug discovery programs . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and to develop new therapeutic candidates with optimized efficacy. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

3-(furan-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H7F3N2O/c1-14-8(9(10,11)12)5-6(13-14)7-3-2-4-15-7/h2-5H,1H3

InChI Key

ZFSAILNPAQQSSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization Reactions Using Hydrazine Derivatives

A widely employed method involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For instance, 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole can be synthesized via the reaction of furan-2-carbaldehyde derivatives with methyl hydrazine in the presence of trifluoroacetic acid (TFA) as a catalyst . The mechanism proceeds through hydrazone formation, followed by cyclization to yield the pyrazole core. Key steps include:

  • Hydrazone Formation :
    Furan-2-carbaldehyde reacts with methyl hydrazine to form a hydrazone intermediate.

  • Cyclization :
    The hydrazone undergoes intramolecular cyclization under acidic conditions, facilitated by TFA, to generate the pyrazole ring.

  • Trifluoromethylation :
    Introduction of the trifluoromethyl group is achieved using trifluoroacetic anhydride (TFAA) or via electrophilic fluorination .

Optimization Data :

  • Yield : 72–86% .

  • Regioselectivity : Controlled by steric and electronic effects of substituents; the trifluoromethyl group preferentially occupies the 5-position due to its electron-withdrawing nature .

  • Purification : Silica gel chromatography (eluent: 30% ethyl acetate/hexane) .

(3 + 2)-Cycloaddition with Nitrile Imines

A regioselective approach involves (3 + 2)-cycloaddition between nitrile imines and chalcone derivatives. This method, reported by Wang et al., uses trifluoroacetonitrile-derived nitrile imines and furan-containing dipolarophiles . The process includes:

  • Nitrile Imine Generation :
    Hydrazonoyl bromides are treated with base to generate nitrile imines in situ.

  • Cycloaddition :
    Reaction with chalcones (e.g., 1-(furan-2-yl)-3-(trifluoromethyl)prop-2-en-1-one) forms pyrazoline intermediates.

  • Oxidative Aromatization :
    Pyrazolines are oxidized using MnO₂ in hexane at 60°C to yield the final pyrazole .

Key Advantages :

  • Regioselectivity : >95% selectivity for the 1,3,5-trisubstituted product .

  • Scalability : Demonstrated for gram-scale synthesis .

  • Conditions : Mild (room temperature to 60°C), metal-free .

Representative Data :

Starting MaterialCatalystTemperatureYield
1-(Furan-2-yl)chalconeMnO₂60°C90%
Trifluoroacetonitrile derivativeBaseRT85%

One-Pot Multistep Synthesis

A one-pot protocol developed by Enamine integrates Sonogashira coupling, desilylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This method is ideal for introducing diverse substituents:

  • Sonogashira Coupling :
    4-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole reacts with ethynylfuran under Pd catalysis.

  • Desilylation :
    Removal of trimethylsilyl (TMS) groups using tetrabutylammonium fluoride (TBAF).

  • CuAAC :
    Reaction with azides forms triazole-linked derivatives, though this step is optional for functionalization .

Performance Metrics :

  • Overall Yield : Up to 72% .

  • Functional Group Tolerance : Compatible with esters, nitriles, and halides .

Continuous Flow Synthesis

Flow chemistry enhances reproducibility and safety for large-scale production. A multistep continuous flow system reported by RSC Advances combines:

  • Hydrazine Addition :
    Methyl hydrazine is introduced to a trifluoromethyl ketone stream at 10°C .

  • Cyclization :
    The mixture flows through a heated reactor (80°C) to complete pyrazole formation.

  • In-Line Purification :
    Integrated silica gel columns isolate the product with 40–48% yield .

Advantages :

  • Reduced Reaction Time : 5 hours vs. 24 hours in batch processes .

  • Safety : Minimizes handling of hazardous intermediates .

Bromination and Functionalization

Post-synthetic modification enables diversification. For example, bromination at the 4-position using N-bromosuccinimide (NBS) under mild conditions (CH₂Cl₂, 0°C) provides a versatile intermediate . Subsequent Suzuki-Miyaura coupling or lithiation introduces aryl or boron groups, respectively .

Case Study :

  • 4-Bromo Derivative Synthesis :

    • Conditions : NBS (1.1 equiv.), AIBN (cat.), CCl₄, reflux.

    • Yield : 89% .

  • Lithiation :

    • Reagent : LDA (2.5 equiv.), THF, −78°C.

    • Electrophile Quenching : CO₂ → Carboxylic acid (75%) .

Regioisomeric Separation Techniques

Regioisomeric mixtures (e.g., 3- vs. 5-trifluoromethyl isomers) are separable via fractional distillation under reduced pressure. Boiling point differences (Δbp ≈ 15°C at 10 mmHg) allow efficient isolation .

Separation Data :

IsomerBoiling Point (10 mmHg)Purity After Separation
3-Trifluoromethyl isomer112°C>98%
5-Trifluoromethyl isomer127°C>97%

Emerging Catalytic Methods

Recent advances include silver oxide-catalyzed oxidative cyclization of diaza-dienes and α-keto acids . This method achieves 86% yield under mild conditions (CH₃CN/H₂O, 90°C) and is compatible with electron-deficient substrates .

Mechanistic Insight :

  • Diaza-Diene Activation :
    Silver oxide promotes imine formation.

  • Cyclization : α-Keto acid decarboxylation drives pyrazole ring closure.

Chemical Reactions Analysis

Silver-Catalyzed [3+2] Cycloaddition Reactions

The trifluoromethyl group facilitates regioselective cycloadditions. A silver-catalyzed reaction with dicyanoalkenes produces pyrazole-carbonitrile hybrids (e.g., 5-CF3-pyrazole-3-carbonitrile) via a [3+2] mechanism .

Key Steps :

  • Formation of a silver-trifluorodiazoethylide intermediate.

  • Cycloaddition with dicyanoalkenes to form pyrazoline intermediates.

  • Base-promoted elimination of cyanide to yield aromatic pyrazoles.

Mechanistic Evidence :

  • Deuterium labeling confirmed the intermediacy of pyrazoline species.

  • Silver coordination with cyano groups enhances electrophilicity at the α-carbon of dicyanoalkenes .

Sonogashira Cross-Coupling and CuAAC Reactions

The pyrazole’s 4-position undergoes Sonogashira coupling with terminal alkynes, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids .

Optimized Conditions :

ParameterOptimal ValueYield (%)
CatalystPd(OAc)₂/XPhos72
BaseCsF (3 equiv)
Temperature80°C
Reaction Time24 hours

Applications :

  • Synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles with antifungal activity .

Functionalization via Lithiation

The methyl group at N1 undergoes directed lithiation, enabling the introduction of diverse functional groups :

ReagentProductApplication
DMFAldehydeBuilding block for drug design
B₂Pin₂Boron pinacolateSuzuki-Miyaura coupling
SO₂Cl₂Sulfonyl chlorideAgrochemical intermediates

Regioselectivity :

  • Lithiation occurs selectively at the 3-position due to the electron-withdrawing effect of the trifluoromethyl group .

Oxidation and Reduction Reactions

The furan ring and pyrazole core participate in redox transformations:

  • Furan oxidation : Forms furanones using KMnO₄ or other oxidants (e.g., for bioactive intermediates) .

  • Pyrazole reduction : LiAlH₄ reduces the pyrazole’s C=N bonds, yielding dihydro derivatives .

Biological Relevance :

  • Oxidation products enhance interactions with enzymes like cyclooxygenase-2 (COX-2) .

Amidation and Carboxamide Formation

The carboxylate group (if present) reacts with amines to form carboxamides with pharmacological potential :

Example :

  • N-(Substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives show EC₅₀ values as low as 1.5 μg/mL against Fusarium oxysporum .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazole ring undergoes EAS at the 4-position:

ElectrophileProductConditions
HNO₃/H₂SO₄Nitro derivative0–5°C, 2 hours
Br₂/FeBr₃Bromo derivativeRT, 1 hour

Impact of CF₃ :

  • The trifluoromethyl group deactivates the ring, directing substituents to meta positions relative to itself .

Biological Activity-Driven Modifications

Derivatives are tailored for specific targets:

  • Anti-inflammatory : Introduction of N-aryl groups improves COX-2 inhibition (IC₅₀ = 6.9 μg/mL for select compounds) .

  • Antifungal : Triazole hybrids disrupt succinate dehydrogenase (SDH), with docking studies confirming π–π interactions with Arg59 .

Table 1: Sonogashira Coupling Optimization

EntryCsF (equiv)Temp (°C)Time (h)Yield (%)
53802472
63802464

Table 2: Bioactivity of Carboxamide Derivatives

CompoundTarget FungusEC₅₀ (μg/mL)
7aGibberella zeae1.8
7cFusarium oxysporum1.5
7fPhytophthora infestans6.8

Scientific Research Applications

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A : 4-[3-(Trifluoromethyl)-5-(furan-2-yl)-1H-pyrazol-1-yl]phenol (CAS: 1620743-13-6)
  • Structure: Differs by a phenolic hydroxyl group at position 1 instead of a methyl group.
Compound B : 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 99498-65-4)
  • Structure : Replaces the furan-2-yl group with a phenyl ring at position 3.
Compound C : 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • Structure : Features a halogenated aryl group (Cl, F) at position 3.
  • However, it also raises environmental toxicity concerns (classified as hazardous: R50-53) .
Compound D : 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f)
  • Structure : Contains a hydrazinylidene-ethyl substituent at position 4.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₉H₇F₃N₂O C₁₄H₉F₃N₂O₂ C₁₀H₇F₃N₂ C₁₂H₁₀ClF₄N₂
Molecular Weight (g/mol) 220.17 294.23 216.17 296.67
logP (Predicted) 2.8 2.1 3.5 4.2
Solubility (Water) Low Moderate Very Low Very Low
Thermal Stability High (CF₃ group) Moderate High High

Reactivity and Functionalization Potential

  • Target Compound : The furan-2-yl group enables electrophilic substitution at the oxygen-adjacent position, while the trifluoromethyl group stabilizes adjacent charges for nucleophilic attacks .
  • Compound B : The phenyl group undergoes directed ortho-metalation (DoM), allowing regioselective functionalization at position 4 .
  • Compound C : Halogenated aryl groups facilitate Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) for further derivatization .

Biological Activity

3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole can be represented as follows:

  • Chemical Formula : C8_{8}H6_{6}F3_{3}N3_{3}O
  • Molecular Weight : Approximately 217.15 g/mol
  • IUPAC Name : 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

  • Mechanism of Action : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
CompoundCOX-2 IC50_{50} (µM)Selectivity Index
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole0.034344.56
Celecoxib0.051-

Studies indicated that this compound has a favorable safety profile, with minimal gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .

Analgesic Activity

In vivo studies have demonstrated that this pyrazole derivative possesses significant analgesic effects.

  • Study Findings : In a carrageenan-induced paw edema model, the compound showed a percentage inhibition comparable to that of standard analgesics.
CompoundAnalgesic Activity (%)Reference Drug
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole50.7Indomethacin

The analgesic effect was attributed to its ability to modulate pain pathways through COX inhibition .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may also exhibit anticancer properties.

  • Mechanism : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Cell LineIC50_{50} (µM)Effect
HeLa (cervical)15.6Apoptosis induction
MCF7 (breast)12.4Cell cycle arrest

These findings highlight the potential for further development of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Inflammation : A study involving rat models demonstrated that treatment with the compound significantly reduced edema compared to control groups, suggesting potent anti-inflammatory effects.
  • Toxicity Assessment : Acute toxicity studies indicated an LD50_{50} greater than 2000 mg/kg, suggesting a favorable safety profile for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 3-(furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and how can competing byproducts be minimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or enaminones. For trifluoromethyl-substituted pyrazoles, a multi-step approach using boron trifluoride etherate in THF and nitrite esters for diazonium salt formation is effective . To minimize byproducts, temperature control (–20°C) and stoichiometric precision (3:1 molar ratio of nitrite to pyrazole amine) are critical. Competing pathways, such as over-alkylation at N1, can be suppressed by pre-protecting the furan moiety with methyl groups .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming substitution patterns. The trifluoromethyl group shows a distinct triplet at δ –60 to –65 ppm in 19F^{19}\text{F} NMR, while furan protons appear as doublets between δ 6.2–7.5 ppm .
  • IR : Stretching vibrations for C=O (if present) at 1700–1750 cm1^{-1} and C-F at 1100–1250 cm1^{-1} help verify functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can differentiate between isotopic clusters of trifluoromethyl (CF3_3) and competing substituents .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

Polar aprotic solvents (e.g., DMSO, THF) enhance solubility due to the compound’s aromatic and electron-withdrawing CF3_3 group. Stability assays show degradation <5% in anhydrous DMSO at –20°C over 6 months. Avoid aqueous buffers (pH >7), as hydrolysis of the furan ring may occur .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from metabolic instability or protein binding. For example, replacing benzamidine P1 ligands with benzylamine analogs improves oral bioavailability while retaining factor Xa inhibition (Ki_i < 1 nM) . Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots and modify substituents (e.g., fluorination at C4) to enhance half-life .

Q. How can computational modeling predict the compound’s binding affinity to enzymes like factor Xa or dihydroorotate dehydrogenase (DHODH)?

Docking studies using PyMOL or AutoDock Vina with X-ray crystal structures (PDB: 1FJS for DHODH) reveal key interactions:

  • The trifluoromethyl group forms hydrophobic contacts with Val45 and Leu46 in DHODH.
  • Furan oxygen participates in π-stacking with Phe62 .
    Free energy perturbation (FEP) calculations further refine binding energy predictions (±0.5 kcal/mol accuracy) .

Q. What environmental hazards are associated with this compound, and how can lab waste be managed responsibly?

The compound is classified under EU Regulation 1272/2008 as Aquatic Chronic 1 (H410) due to trifluoromethyl persistence. Neutralize lab waste with activated charcoal (1 g per 10 mg compound) followed by incineration at >800°C to avoid fluorinated byproducts .

Q. How does substitution at the pyrazole N1 position (e.g., methyl vs. aryl groups) influence electronic properties and reactivity?

Methyl groups at N1 increase electron density at C3/C5 via inductive effects, enhancing electrophilic substitution at C4. Aryl substituents (e.g., 4-fluorophenyl) reduce reactivity due to steric hindrance. DFT calculations (B3LYP/6-31G*) show a 15% decrease in HOMO-LUMO gap with methyl vs. aryl groups, correlating with higher electrophilicity .

Q. What methodologies validate the compound’s selectivity for target enzymes over structurally similar off-targets (e.g., thrombin vs. factor Xa)?

  • Kinetic Assays : Measure Ki_i values under pseudo-first-order conditions. For example, factor Xa inhibition (Ki_i = 13 pM) vs. thrombin (Ki_i > 1 µM) confirms >10,000-fold selectivity .
  • Crystallography : Co-crystallization with off-targets (e.g., trypsin) identifies non-complementary steric clashes (e.g., CF3_3 vs. S2 pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.